molecular formula C16H14F3N3 B2372755 N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine CAS No. 478041-02-0

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine

Cat. No.: B2372755
CAS No.: 478041-02-0
M. Wt: 305.304
InChI Key: VTDAXWFZMVQHQD-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals, combined with a trifluoromethyl group and a pyridinamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine typically involves the coupling of an indole derivative with a pyridinamine derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the indole derivative and the amino group of the pyridinamine derivative . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Amino-substituted indole derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine has various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-2-pyridinamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3/c17-16(18,19)13-5-3-8-20-15(13)21-9-7-11-10-22-14-6-2-1-4-12(11)14/h1-6,8,10,22H,7,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDAXWFZMVQHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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